2-Amino-4-nitrobenzenemethanol
Overview
Description
2-Amino-4-nitrobenzenemethanol is an organic compound with the molecular formula C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol . It is characterized by the presence of an amino group (-NH₂) and a nitro group (-NO₂) attached to a benzene ring, along with a hydroxymethyl group (-CH₂OH). This compound is primarily used in research and development, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-nitrobenzenemethanol typically involves the nitration of 2-Aminobenzyl alcohol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The reaction mixture is then subjected to purification steps such as crystallization or distillation to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-nitrobenzenemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 2,4-Diaminobenzenemethanol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or iron filings in hydrochloric acid (HCl) are commonly used.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: 2-Amino-4-nitrobenzoic acid.
Reduction: 2,4-Diaminobenzenemethanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Amino-4-nitrobenzenemethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-nitrobenzenemethanol involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their structure and function. The hydroxymethyl group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can further interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-nitrobenzoic acid
- 2,4-Diaminobenzenemethanol
- 4-Nitrobenzyl alcohol
- 2-Nitrobenzyl alcohol
Uniqueness
2-Amino-4-nitrobenzenemethanol is unique due to the presence of both an amino group and a nitro group on the benzene ring, along with a hydroxymethyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
(2-amino-4-nitrophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-3,10H,4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOINKSCQYECSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20229099 | |
Record name | Benzyl alcohol, 2-amino-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20229099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78468-34-5 | |
Record name | 2-Amino-4-nitrobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78468-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl alcohol, 2-amino-4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078468345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl alcohol, 2-amino-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20229099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4-nitrobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Amino-4-nitrobenzyl alcohol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW49C87EF6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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